molecular formula C20H21N3O5S B254080 N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

カタログ番号 B254080
分子量: 415.5 g/mol
InChIキー: JPDWJFYVKLGZAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. It is a potential drug candidate for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood glucose levels resulting from insulin resistance and impaired insulin secretion.

作用機序

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its pharmacological effects by binding to and activating GPR40, a receptor expressed in pancreatic beta cells and other tissues involved in glucose metabolism. Activation of GPR40 leads to the release of intracellular calcium ions and subsequent insulin secretion, as well as the inhibition of glucagon secretion and hepatic glucose production.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to improve glucose tolerance and glycemic control in animal models of type 2 diabetes, as well as in human clinical trials. It also has beneficial effects on lipid metabolism, reducing triglyceride and free fatty acid levels in the blood. Additionally, N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have minimal effects on body weight and blood pressure, making it a potentially safer alternative to other diabetes medications.

実験室実験の利点と制限

One advantage of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its high selectivity for GPR40, which reduces the risk of off-target effects and potential toxicity. However, its mechanism of action may differ from that of other diabetes drugs, which could limit its use in combination therapies. Additionally, the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide are still being evaluated, and further studies are needed to fully understand its potential benefits and limitations.

将来の方向性

Future research on N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could focus on its potential use in combination therapies with other diabetes medications, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, studies on the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could help to establish its role as a potential treatment option for type 2 diabetes.

合成法

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a multistep process involving the condensation of 3-acetylaniline with 4-bromo-2,2-dimethylthiazolidine, followed by a series of reactions involving various reagents and solvents. The final product is obtained as a white powder with a purity of over 99%.

科学的研究の応用

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on type 2 diabetes. It has been shown to effectively lower blood glucose levels by enhancing glucose-stimulated insulin secretion in pancreatic beta cells, while also improving insulin sensitivity and reducing hepatic glucose production.

特性

製品名

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

分子式

C20H21N3O5S

分子量

415.5 g/mol

IUPAC名

N-(3-acetamidophenyl)-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C20H21N3O5S/c1-13(24)21-15-5-4-6-16(11-15)22-18(25)14-7-9-17(10-8-14)23-19(26)20(2,3)12-29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25)

InChIキー

JPDWJFYVKLGZAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

正規SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。